

The IAP Protein Family: An Overview

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Compound Focus: AEG-41174

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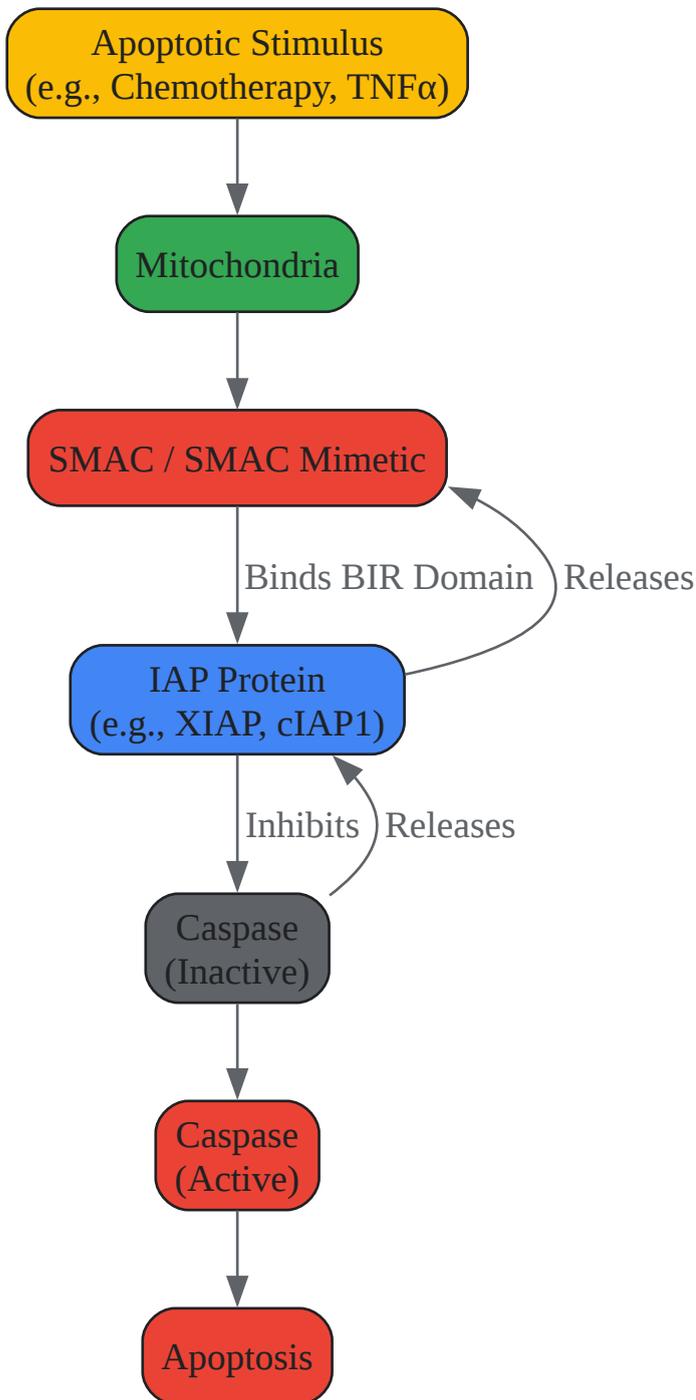
Inhibitor of Apoptosis (IAP) proteins are a family of anti-apoptotic regulators that promote cancer cell survival and resistance to therapy. They are characterized by the presence of one to three **Baculovirus IAP Repeat (BIR) domains** [1] [2].

The human IAP family consists of eight members, with the following being the most studied in the context of cancer therapy:

IAP Family Member	Gene Name(s)	Primary Functions & Characteristics
XIAP	BIRC4	Most potent direct inhibitor of caspases-3, -7, and -9 [3] [4]
ciAP1 & ciAP2	BIRC2, BIRC3	E3 ubiquitin ligases; key regulators of NF-κB signaling and death receptor pathways [3] [5] [4]
Survivin	BIRC5	Regulates cell division and apoptosis inhibition; strongly associated with poor prognosis [1] [6]
ML-IAP (Livin)	BIRC7	Overexpressed in melanomas; inhibits apoptosis and binds SMAC [1] [7]
NAIP	BIRC1	Involved in innate immune response [1]
Apollon	BIRC6	Large IAP; E3 ubiquitin ligase for SMAC and caspase-9 [1]
ILP-2	BIRC8	Testis-specific IAP [1]

A key mechanism of IAP inhibition is through the endogenous protein **SMAC (Second Mitochondria-derived Activator of Caspases)**. Upon apoptosis induction, SMAC is released into the cytosol and binds to the BIR domains of IAPs, displacing and freeing the caspases to execute cell death [3] [4]. This interaction is the foundation for developing **SMAC mimetics** as IAP antagonists.

The following diagram illustrates the core mechanism of how IAP antagonists (SMAC mimetics) promote cell death.



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Core mechanism of IAP antagonism: SMAC or mimetics bind IAPs, releasing caspases to induce apoptosis.

AEG41174 and the IAP Antagonist Landscape

AEG41174 is a small molecule IAP inhibitor developed by Aegera Therapeutics. According to a 2019 press release, it was characterized as a "novel, non-ATP competitive, small molecule tyrosine kinase inhibitor targeting therapeutically significant kinases including JAK2 and Bcr-Abl," and was reported to be in a Phase 1 clinical trial at that time [8]. It was part of a portfolio that also included other candidates like **AEG40826** (a potent IAP antagonist) and **AEG35156** (a XIAP-targeting antisense oligonucleotide) [8].

It is important to note that the development of IAP antagonists has advanced significantly, with many candidates progressing further than AEG41174. The table below summarizes key IAP antagonists to provide context for the field.

Compound Name	Chemical Type / Key Features	Primary Targets & Notes	Highest Reported Phase
AEG41174	Small molecule, non-ATP competitive TKI [8]	JAK2, Bcr-Abl; Phase I (status as of 2019) [8]	Phase I
Birinapant (TL32711)	Bivalent SMAC mimetic [7]	XIAP (Kd: 45 nM), cIAP1 (Kd: <1 nM); promotes cIAP degradation [7]	Phase II
Xevinapant (AT-406/Debio 1143)	Oral SMAC mimetic/antagonist [2] [7]	XIAP, cIAP1, cIAP2 [7]	Phase III
LCL161	Oral IAP inhibitor [9] [7]	XIAP, cIAP1; promotes cIAP1 degradation and inhibits TNF-mediated NF-κB activation [7]	Phase II
Tolinapant (ASTX660)	Oral non-peptidomimetic antagonist [7]	Dual antagonist of cIAP and XIAP [7]	Phase II
GDC-0152	Peptidomimetic antagonist [1] [7]	Pan-IAP binder (XIAP, cIAP1, cIAP2, ML-IAP) [7]	Phase I

Experimental Considerations for IAP Research

For researchers designing experiments with IAP antagonists, here are key methodologies and mechanistic considerations based on the literature.

- **Combination Strategies:** Preclinical data strongly suggests that IAP antagonists are most effective in combination with other agents. Common partners include **TRAIL receptor agonists**, **conventional chemotherapy** (e.g., vincristine, doxorubicin), **radiation therapy**, and **PARP inhibitors** (especially in BRCA-mutated models) [3] [8] [9].
- **Key Assays and Readouts:**
 - **Cell Viability:** Measure using assays like acid phosphatase or flow cytometry with propidium iodide (PI) staining [10] [9].
 - **Apoptosis Detection:** Quantify via TUNEL assay or by measuring caspase activation (e.g., cleaved caspases-3, -7, -9) using Western blot or activity assays [10] [9].
 - **Protein Degradation and Pathway Analysis:** Use Western blot to monitor rapid degradation of cIAP1 and cleavage of PARP. Assess activation of NF- κ B and MAPK pathways [10] [7].
 - **Gene Modulation:** Utilize siRNA or shRNA to knock down specific IAPs (e.g., XIAP, cIAP1) and validate target specificity and phenotypic effects [10] [9].
- **In Vivo Models:** The anti-tumor efficacy of IAP antagonists is frequently validated in human tumor xenograft mouse models and Patient-Derived Xenograft (PDX) models [9].

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